molecular formula C4H7CuO2 B14677802 Copper(1+) (ethoxycarbonyl)methanide CAS No. 35756-99-1

Copper(1+) (ethoxycarbonyl)methanide

Cat. No.: B14677802
CAS No.: 35756-99-1
M. Wt: 150.64 g/mol
InChI Key: LLQLDQFMBIYMOQ-UHFFFAOYSA-M
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Description

Copper(1+) (ethoxycarbonyl)methanide is a copper-based organometallic compound featuring an ethoxycarbonyl (CO₂Et) functional group. This compound belongs to a class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are widely studied for their structural versatility and bioactivity. The ethoxycarbonyl group at specific positions (e.g., 3 and 5 in the 1,4-DHP scaffold) plays a critical role in modulating interactions with biological macromolecules, particularly DNA. Studies have demonstrated that the ethoxycarbonyl substituent enhances DNA-binding capacity through hyperchromic (increased absorbance) and bathochromic (red shift) effects, which are indicative of intercalation or groove-binding mechanisms . Such interactions are hypothesized to underpin its antimicrobial activity, as observed in related 1,4-DHP derivatives .

Properties

CAS No.

35756-99-1

Molecular Formula

C4H7CuO2

Molecular Weight

150.64 g/mol

IUPAC Name

copper(1+);1-ethoxyethenolate

InChI

InChI=1S/C4H8O2.Cu/c1-3-6-4(2)5;/h5H,2-3H2,1H3;/q;+1/p-1

InChI Key

LLQLDQFMBIYMOQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=C)[O-].[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+) (ethoxycarbonyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with ethyl chloroformate and sodium methanide in an organic solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .

Industrial Production Methods

These methods often involve the use of copper(I) salts and organic reagents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Copper(1+) (ethoxycarbonyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper derivatives .

Scientific Research Applications

Copper(1+) (ethoxycarbonyl)methanide has several scientific research applications:

Mechanism of Action

The mechanism by which Copper(1+) (ethoxycarbonyl)methanide exerts its effects involves the copper(I) ion acting as a Lewis acid, facilitating various chemical transformations. The ethoxycarbonyl and methanide groups can participate in nucleophilic and electrophilic reactions, respectively. The copper ion can also interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The DNA-binding and antimicrobial properties of Copper(1+) (ethoxycarbonyl)methanide are highly dependent on the substituents at positions 3 and 5 of the 1,4-DHP core. Below is a detailed comparison with structurally analogous compounds:

Table 1. DNA-Binding and Antimicrobial Activity of this compound and Analogues

Compound Substituents (Positions 3 & 5) DNA-Binding Capacity (Relative to AV-153 Na) Antimicrobial Activity
AV-153 Na Ethoxycarbonyl 1x (Baseline) High (DNA-binding dependent)
J-8-120 Ethoxycarbonyl + Aromatic rings 0.2x (5-fold decrease) Reduced
J-4-96 Propoxycarbonyl ~0.03x (30-fold decrease) Significantly Reduced

Key Findings:

AV-153 Na (Ethoxycarbonyl Substituent): Exhibits the strongest DNA-binding capacity, attributed to the ethoxycarbonyl group’s optimal steric and electronic profile for interacting with DNA base pairs. Hyperchromic and bathochromic effects confirm strong intercalative binding .

J-8-120 (Ethoxycarbonyl + Aromatic Rings): The addition of aromatic rings introduces steric hindrance, reducing DNA-binding capacity by five-fold. This structural modification also correlates with diminished antimicrobial efficacy, suggesting that bulky groups disrupt target engagement .

J-4-96 (Propoxycarbonyl Substituent): Replacing ethoxy with a longer propoxy chain results in a 30-fold reduction in DNA binding. The extended alkyl chain likely impedes optimal positioning within DNA grooves or intercalation sites, severely compromising antimicrobial activity .

Structural and Functional Insights

  • Steric Effects: Ethoxycarbonyl groups balance compactness and polarity, enabling efficient DNA interaction. Bulkier substituents (e.g., aromatic rings in J-8-120) or longer alkyl chains (e.g., propoxy in J-4-96) disrupt binding.
  • Electronic Effects: The electron-withdrawing nature of the ethoxycarbonyl group enhances π-π stacking with DNA bases, a critical factor absent in propoxycarbonyl derivatives.
  • Antimicrobial Correlation: DNA-binding capacity directly correlates with antimicrobial potency in 1,4-DHP derivatives, as demonstrated by AV-153 Na’s high activity compared to J-8-120 and J-4-96 .

Research Findings and Implications

Spectroscopic Evidence: AV-153 Na’s hyperchromic effect (26% increase in absorbance at 260 nm) and bathochromic shift (12 nm red shift) confirm robust DNA interaction, consistent with intercalation .

Substituent Sensitivity: A 30-fold difference in DNA-binding affinity between ethoxycarbonyl (AV-153 Na) and propoxycarbonyl (J-4-96) analogs highlights the critical role of substituent size and electronic properties .

Therapeutic Potential: The ethoxycarbonyl group’s dual role in DNA binding and antimicrobial activity positions this compound as a scaffold for developing targeted antibacterial agents.

Conclusion this compound’s unique bioactivity stems from its ethoxycarbonyl substituents, which optimize DNA interaction and antimicrobial efficacy. Structural modifications, such as aromatic additions or alkyl chain elongation, significantly impair these properties, underscoring the need for precise functional group engineering in drug design. Future studies should explore hybrid derivatives to balance steric effects while retaining electronic compatibility with biological targets.

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